

# Inobrodib Intermittent Dosing Strategy: A Technical Support Guide

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Compound of Interest		
Compound Name:	Inobrodib	
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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the intermittent dosing strategy for **inobrodib**, a first-in-class oral p300/CBP bromodomain inhibitor.

# **Frequently Asked Questions (FAQs)**

Q1: What is the recommended intermittent dosing schedule for inobrodib in clinical trials?

The recommended Phase 2 dose of **inobrodib** has been established at 35mg administered twice daily on a 4 days on/3 days off intermittent schedule.[1] This regimen is often used in combination with other agents, such as pomalidomide and dexamethasone, in 28-day cycles. [2][3] Dose optimization studies have explored various doses (20mg, 30mg, and 40mg) on the same "4 days on/3 days off" schedule.[4][5]

Q2: What is the rationale behind using an intermittent dosing strategy for **inobrodib**?

The primary rationale for an intermittent dosing strategy is to manage and mitigate potential toxicities associated with **inobrodib** treatment, thereby improving its long-term tolerability while maintaining therapeutic efficacy.[6][7] This approach is particularly important for targeted therapies that may require prolonged administration.

Q3: What are the primary advantages of the **inobrodib** intermittent dosing strategy?

## Troubleshooting & Optimization





The main advantages of the "4 days on/3 days off" intermittent dosing schedule for **inobrodib** include:

- Management of Thrombocytopenia: The most common treatment-emergent adverse event
   (TEAE) associated with inobrodib is thrombocytopenia.[1][8][9] The intermittent schedule
   allows for recovery of platelet counts during the "off" days, making this side effect
   manageable and readily reversible.[1][8][9]
- Improved Tolerability: By providing breaks from treatment, the intermittent strategy can reduce the overall incidence and severity of adverse events, leading to better patient compliance and the ability to stay on treatment for longer durations.[10][11] **Inobrodib** is generally well-tolerated at the recommended phase 2 dose with this schedule.[8][11]
- Sustained Efficacy: Clinical data indicates that the intermittent dosing schedule maintains the anti-tumor activity of **inobrodib**.[1][2] Studies have shown encouraging signs of clinical activity and objective responses in heavily pre-treated patients with multiple myeloma and other hematological malignancies on this regimen.[1][2][8]

Q4: What are the potential disadvantages or challenges of an intermittent dosing strategy?

While generally beneficial, intermittent dosing strategies can present certain challenges:

- Potential for Suboptimal Target Engagement: There is a theoretical risk that the "off" periods
  could lead to periods of suboptimal target inhibition, potentially allowing for tumor cell
  recovery or the development of resistance. However, preclinical and clinical data for
  inobrodib suggest sustained efficacy with the current intermittent schedule.
- Complex Dosing Regimen: Compared to a continuous daily schedule, an intermittent regimen can be more complex for patients to follow, potentially leading to non-adherence.
   However, studies on intermittent dosing for other drugs suggest that less frequent dosing can sometimes improve adherence.[12]
- Pharmacokinetic Variability: The "on" and "off" periods introduce greater fluctuations in drug concentration in the body, which could have implications for both efficacy and toxicity in some individuals.



**Troubleshooting Guide** 

Issue Encountered	Potential Cause	Recommended Action
Grade 3/4 Thrombocytopenia	Inobrodib's primary dose- limiting toxicity.	Follow protocol-specified dose modification guidelines, which may include dose reduction or interruption. The "3 days off" period is designed to allow for platelet recovery.
Patient confusion about the dosing schedule.	The "4 days on/3 days off" schedule can be complex.	Provide clear, written instructions and a calendar for the patient. Emphasize the importance of adhering to the schedule for both safety and efficacy.
Disease progression during the "off" period.	Concern about lack of continuous drug pressure.	Reassure the user that the current intermittent schedule has demonstrated sustained clinical activity in trials.[2][8] The prolonged inhibition of tumor growth seen in preclinical models even after treatment cessation supports this.[13]

# **Quantitative Data Summary**

The following table summarizes key quantitative data from clinical trials of **inobrodib** utilizing an intermittent dosing strategy.



Metric	Value	Patient Population	Treatment Regimen	Source
Overall Response Rate (ORR)	67%	Relapsed/refract ory multiple myeloma	Inobrodib (35mg BID, 4 days on/3 off) + pomalidomide + dexamethasone	[2]
Minimal Response (≥MR) Rate	72%	Relapsed/refract ory multiple myeloma	Inobrodib (25mg or 35mg BID, 4 days on/3 off) + pomalidomide + dexamethasone	[2]
Objective Responses (PTCL-NOS)	3 out of 4 patients	Peripheral T-cell lymphoma - not otherwise specified	Inobrodib (35mg BID, 4 days on/3 off)	[1]
Most Frequent Grade 3/4 TEAE	Thrombocytopeni a (27%)	Relapsed/refract ory multiple myeloma	Inobrodib + pomalidomide + dexamethasone	[14]
Grade 3/4 Neutropenia	Not caused by inobrodib monotherapy	Relapsed/refract ory multiple myeloma	Inobrodib Monotherapy	[8][9][14]

## **Experimental Protocols**

Cited Clinical Trial Protocol (General Overview)

A multi-center, open-label, Phase I/IIa clinical trial (NCT04068597) was conducted to evaluate the safety and efficacy of **inobrodib**.[1][2]

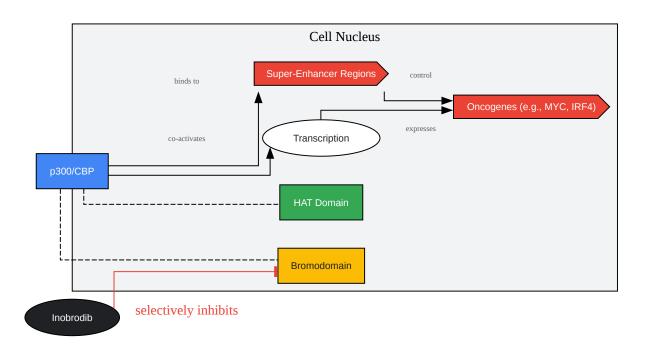
 Patient Population: Patients with relapsed/refractory hematological malignancies, including multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and myelodysplastic syndrome.[15][16]



- Dose Escalation and Expansion: The trial included dose-escalation cohorts to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D).[1][8] This was followed by dose-expansion cohorts at the RP2D.
- Treatment Regimen: **Inobrodib** was administered orally, twice daily, on a "4 days on/3 days off" intermittent schedule within a 28-day cycle.[2][3] It was evaluated as both a monotherapy and in combination with standard-of-care agents like pomalidomide and dexamethasone.[2] [3]
- Endpoints:
  - Primary: Safety and tolerability, including the incidence of adverse events (AEs) and doselimiting toxicities (DLTs).[3]
  - Secondary: Efficacy, including overall response rate (ORR), duration of response, and pharmacokinetics.[8]
- Assessments: AEs were graded using CTCAE v5.0. Responses were assessed by investigators according to IMWG criteria.[3]

## **Visualizations**

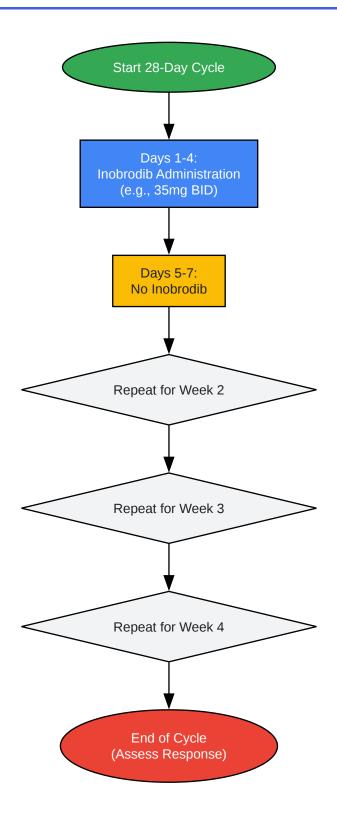




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Caption: **Inobrodib** selectively inhibits the bromodomain of p300/CBP, disrupting oncogene expression.

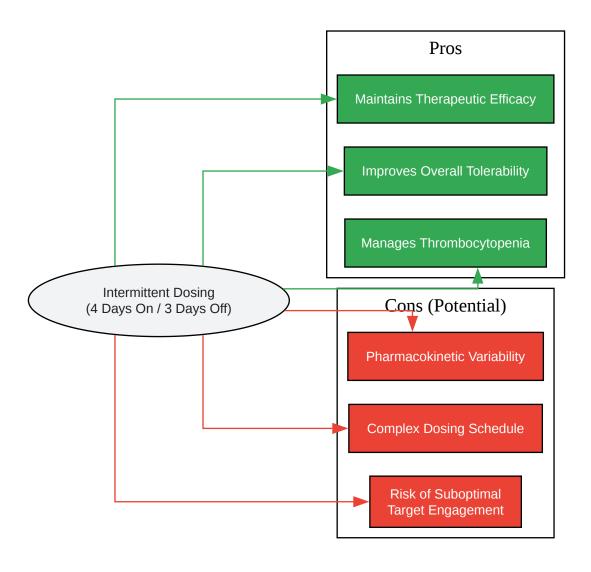




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Caption: Workflow of the "4 days on/3 days off" intermittent dosing schedule for **inobrodib**.





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Caption: Logical relationship of pros and cons for **inobrodib**'s intermittent dosing.

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